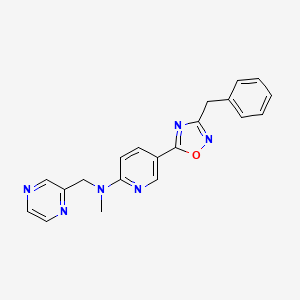![molecular formula C17H26ClNO7 B5148188 N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5148188.png)
N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as carvedilol, is a medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. Carvedilol belongs to a class of drugs called beta-blockers, which work by blocking the effects of adrenaline on the heart and blood vessels.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the body, which decreases heart rate and blood pressure. Carvedilol also has alpha-blocking activity, which further reduces blood pressure by relaxing blood vessels. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has antioxidant activity, which may protect the heart and blood vessels from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects on the body. It reduces heart rate and blood pressure, which decreases the workload on the heart and improves heart function. Carvedilol also improves blood flow to the heart and other organs, which can reduce the risk of heart attack and stroke. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has anti-inflammatory and antioxidant effects, which may protect the heart and blood vessels from damage caused by inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has a well-established safety profile, which makes it a safe option for use in animal and human studies. However, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One area of interest is the potential neuroprotective effects of N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in conditions such as Parkinson's disease and Alzheimer's disease. Additionally, research is needed to better understand the anti-inflammatory and antioxidant effects of N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, and how these effects may be used to treat other diseases such as cancer and diabetes. Finally, further studies are needed to optimize the use of N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in clinical practice, including the development of new formulations and dosing regimens.
Synthesemethoden
Carvedilol can be synthesized by a multi-step process involving the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with 3-methoxy-1-propanamine to form the final product, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. The synthesis method has been optimized to improve yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied in scientific research for its cardiovascular effects. It has been shown to reduce blood pressure, improve heart function, and reduce the risk of heart failure in patients with cardiovascular disease. Carvedilol has also been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases such as cancer and diabetes.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.C2H2O4/c1-13-4-5-15(14(16)12-13)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQKHWHGCSZMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCCOC)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5148115.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148116.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5148130.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5148146.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-4-nitrobenzamide hydrochloride hydrate](/img/structure/B5148155.png)
![3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5148158.png)
![3-methyl-6-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5148164.png)
![9-{2-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5148165.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5148170.png)
![methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5148199.png)

![3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5148207.png)
![1-(2-fluorophenyl)-4-({3-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B5148208.png)